molecular formula C15H23N3 B5832924 1-Cyclopentyl-4-(2-pyridylmethyl)piperazine

1-Cyclopentyl-4-(2-pyridylmethyl)piperazine

Cat. No.: B5832924
M. Wt: 245.36 g/mol
InChI Key: RYAWZYVOQMQFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of particular interest due to its unique structure, which combines a cyclopentyl group and a pyridylmethyl group attached to a piperazine ring. This combination imparts specific chemical and biological properties that make it valuable in various scientific research applications.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-(2-pyridylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection steps .

Industrial production methods for this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-opening addition reactions, chlorination, and substitution reactions to achieve the desired product .

Chemical Reactions Analysis

1-Cyclopentyl-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-(2-pyridylmethyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopentyl and pyridylmethyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

1-Cyclopentyl-4-(2-pyridylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Cyclohexyl-4-(2-pyridylmethyl)piperazine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-Benzyl-4-(2-pyridylmethyl)piperazine: Contains a benzyl group instead of a cyclopentyl group.

    1-Cyclopentyl-4-(3-pyridylmethyl)piperazine: Similar structure but with the pyridylmethyl group attached at a different position on the piperazine ring.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other piperazine derivatives may not be as effective .

Properties

IUPAC Name

1-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-7-15(6-1)18-11-9-17(10-12-18)13-14-5-3-4-8-16-14/h3-5,8,15H,1-2,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAWZYVOQMQFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.